alpha - Terpineol - d6
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Overview
Description
Synthesis Analysis
α-Terpineol production has been enhanced through genetic engineering of Saccharomyces cerevisiae, expressing truncated α-Terpineol synthase from Vitis vinifera. This engineered yeast, by overexpressing certain genes, achieved significant increases in α-Terpineol concentration, demonstrating the viability of biotechnological synthesis over traditional chemical methods (Zhang, Li, Zhao, & Lu, 2019).
Molecular Structure Analysis
The structural and photochemical characteristics of alpha-terpinene, closely related to α-Terpineol, have been studied to understand its conformational space and behavior under sunlight. This research provides insight into the structural dynamics of α-Terpineol and its derivatives, contributing to our understanding of their physical and chemical properties (Marzec et al., 2010).
Chemical Reactions and Properties
The surface chemistry reactions of α-Terpineol with ozone and air on glass and vinyl tile surfaces have been explored, revealing the formation of glyoxal, methylglyoxal, and 4-oxopentanal as reaction products. This study highlights the interaction between α-Terpineol and environmental factors, affecting its stability and chemical properties (Ham & Wells, 2008).
Scientific Research Applications
Biological Properties and Therapeutic Applications
α-Terpineol is known for its wide range of biological applications. It exhibits antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, anti-nociceptive properties, and is used in enhancing skin penetration. It also possesses insecticidal properties. These biological activities make α-terpineol significant in medicine and pharmaceutical industries (Khaleel, Tabanca, & Buchbauer, 2018).
Anticancer Potential
α-Terpineol exhibits antitumor activity against various tumor cell lines, potentially acting as an NF-kappaB inhibitor. It downregulates the expression of several NF-kappaB-related genes, suggesting a mechanism involving inhibition of the NF-kappaB pathway (Hassan et al., 2010).
Production in Engineered Yeast
The construction of Saccharomyces cerevisiae cell factories for producing monoterpenes, including α-Terpineol, offers a promising substitute for chemical synthesis or phytoextraction. This engineered yeast pathway has been optimized for increased α-Terpineol production, demonstrating the potential for scalable production in a biotechnological context (Zhang et al., 2019).
Effects on Nutritional Parameters
α-Terpineol improves nutritional parameters in rats fed a high-fat diet. It reestablishes insulin sensibility and reduces serum levels of pro-inflammatory cytokines, indicating potential health benefits in nutritional and metabolic contexts (Sousa et al., 2020).
Potential in Drug Delivery Systems
α-Terpineol encapsulated in polymer matrices like Poly(methyl methacrylate) has been studied as a drug delivery system (DDS) for cancer treatment. This encapsulation method helps maintain drug delivery at therapeutic levels and protects it from premature degradation, showing potential for melanoma therapy (Batista et al., 2020).
Antioxidant and Antiproliferative Potential
α-Terpineol's antioxidant potential has been measured, demonstrating its efficacy against cancerous cell lines. Its antiproliferative effects encourage further in vivo studies, especially for breast adenocarcinoma and chronic myeloid leukemia (Bicas et al., 2011).
Safety And Hazards
Future Directions
Considering the information presented, it is believed that α-Terpineol applications may transcend the flavors and fragrances industry in the future . This compound has a wide range of biological applications as an antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, anti-nociceptive compound . Therefore, it plays an important role in therapeutic applications .
properties
CAS RN |
1263090-98-7 |
---|---|
Product Name |
alpha - Terpineol - d6 |
Molecular Formula |
C10H12D6O |
Molecular Weight |
160.29 |
Purity |
95% min. |
synonyms |
alpha - Terpineol - d6 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.